molecular formula C9H10ClNO2 B15046854 benzyl N-(chloromethyl)carbamate

benzyl N-(chloromethyl)carbamate

Cat. No.: B15046854
M. Wt: 199.63 g/mol
InChI Key: ADHALVWLSCZDHL-UHFFFAOYSA-N
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Description

Benzyl N-(chloromethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(chloromethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with chloromethylamine. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality output .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(chloromethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

    Oxidation Products: Oxidation can lead to the formation of benzyl N-(hydroxymethyl)carbamate.

    Hydrolysis Products: Hydrolysis yields benzyl carbamate and formaldehyde.

Scientific Research Applications

Benzyl N-(chloromethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(chloromethyl)carbamate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in various applications, including drug design and chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(chloromethyl)carbamate is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

benzyl N-(chloromethyl)carbamate

InChI

InChI=1S/C9H10ClNO2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

ADHALVWLSCZDHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCl

Origin of Product

United States

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